(3R,4S)-1-(4-fluorofenil)-3-((S)-3-hidroxi-3-fenilpropil)-4-(4-hidroxifenil)azetidin-2-ona

Descripción general

Descripción

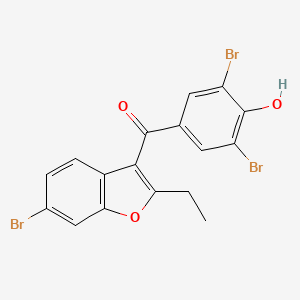

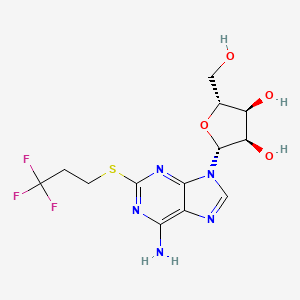

(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one: is a complex organic compound that belongs to the class of azetidinones This compound is characterized by its unique structural features, including a four-membered azetidinone ring, substituted with various functional groups such as fluorophenyl, hydroxyphenyl, and hydroxyphenylpropyl groups

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Material Science: Its unique structural features make it a potential candidate for the development of novel materials with specific properties.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine:

Drug Development: The compound’s structural complexity and functional groups make it a potential lead compound for the development of new pharmaceuticals.

Therapeutic Agents: It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.

Analytical Standards: It can be used as a standard in analytical chemistry for the calibration of instruments and validation of methods.

Mecanismo De Acción

Ezetimibe Impurity 1, also known as (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one, is a compound related to Ezetimibe, a lipid-lowering compound .

Target of Action

The primary target of Ezetimibe Impurity 1 is likely similar to that of Ezetimibe, which is the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake .

Mode of Action

Ezetimibe Impurity 1, like Ezetimibe, is expected to interact with NPC1L1, inhibiting the absorption of cholesterol and phytosterols in the small intestine . This interaction reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

By inhibiting NPC1L1, Ezetimibe Impurity 1 interferes with the normal biochemical pathway of cholesterol absorption in the intestine . This results in a decrease in the total amount of cholesterol delivered to the liver .

Pharmacokinetics

The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours .

Result of Action

The inhibition of cholesterol absorption by Ezetimibe Impurity 1 leads to a decrease in the total amount of cholesterol in the body . This can help in the management of hypercholesterolemia .

Action Environment

The action of Ezetimibe Impurity 1, like that of Ezetimibe, can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the compound . Additionally, the compound’s stability could be affected by factors such as temperature and pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: This step involves the cyclization of suitable precursors under controlled conditions to form the azetidinone ring.

Introduction of Substituents:

Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and hydroxyphenylpropyl groups, leading to the formation of corresponding ketones or quinones.

Reduction: Reduction reactions can target the azetidinone ring or the phenyl groups, resulting in the formation of reduced derivatives.

Substitution: The fluorophenyl and hydroxyphenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogenated phenyl compounds, hydroxyphenyl derivatives, and nucleophiles are employed under conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed:

Oxidation Products: Ketones, quinones, and other oxidized derivatives.

Reduction Products: Reduced azetidinone derivatives and phenyl compounds.

Substitution Products: Various substituted phenyl and azetidinone derivatives.

Comparación Con Compuestos Similares

- (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(4-methylphenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

- (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

Comparison:

- Structural Differences: The similar compounds differ in the substituents attached to the phenyl groups, such as the presence of methyl groups or other functional groups.

- Chemical Properties: These structural differences can lead to variations in chemical properties, such as solubility, reactivity, and stability.

- Biological Activity: The biological activity of these compounds may also differ based on their structural variations, affecting their potential applications in medicine and biology.

Propiedades

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKGJGUGALISLD-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190595-66-5 | |

| Record name | Desfluoro Ezetimibe, (3'S,3R,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57H34XFV8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing and studying Ezetimibe Impurity 1?

A1: Understanding the impurities present in a drug substance like Ezetimibe is crucial for several reasons. Firstly, it ensures the quality, safety, and efficacy of the final drug product. [] Characterizing impurities helps establish their potential toxicity and impact on the drug's stability. Additionally, studying the synthesis and properties of impurities can provide valuable insights into the drug's manufacturing process and potential side reactions.

Q2: The abstract mentions the preparation method of Ezetimibe Impurity 1. Can you elaborate on the significance of the starting material used?

A2: The abstract states that (4R)-3-[(5R)-5-phenyl-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone serves as the starting material for synthesizing Ezetimibe Impurity 1. [] This suggests a structural relationship between the starting material and the target impurity. Understanding the chemical transformations involved in this synthesis can help optimize the purification process of Ezetimibe, minimizing the presence of this impurity in the final drug product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)